molecular formula C6H5BClFO3 B13924413 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid

Cat. No.: B13924413
M. Wt: 190.37 g/mol
InChI Key: ZIQRSOWCRHYXEX-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid (C₆H₄BClF(OH)O₂) is a boronic acid derivative featuring chloro, fluoro, and hydroxyl substituents on an aromatic ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. The hydroxyl group at the ortho position distinguishes this compound from simpler chloro-fluoro phenylboronic acids, enhancing its acidity and influencing its reactivity in catalytic processes .

Properties

Molecular Formula

C6H5BClFO3

Molecular Weight

190.37 g/mol

IUPAC Name

(3-chloro-6-fluoro-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10-12H

InChI Key

ZIQRSOWCRHYXEX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1O)Cl)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3-chloro-6-fluoro-2-hydroxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via cheminformatics similarity assessments (0.88–0.92), include:

Compound Name CAS Number Similarity Score Key Substituents Reference
(2-Chloro-6-fluorophenyl)boronic acid 313545-32-3 0.92 Cl (C2), F (C6)
3-Chloro-5-fluorophenylboronic acid 328956-61-2 0.90 Cl (C3), F (C5)
4-Chloro-2-fluorobenzeneboronic acid 160591-91-3 0.88 Cl (C4), F (C2)
3-Bromo-2-chloro-6-fluorophenylboronic acid 1451393-16-0 Br (C3), Cl (C2), F (C6)
2-Chloro-6-fluoro-3-methylphenylboronic acid 352535-85-4 Cl (C2), F (C6), CH₃ (C3)

Key Observations :

  • The hydroxyl group in the target compound is absent in most analogs, significantly lowering its pKa compared to non-hydroxylated derivatives .
  • Bromo-substituted analogs (e.g., 1451393-16-0) exhibit higher molar mass (253.26 g/mol) and density (1.85 g/cm³) due to bromine’s atomic weight .

Physical and Chemical Properties

Property 3-Chloro-6-fluoro-2-hydroxyphenylboronic Acid (Target) 3-Bromo-2-chloro-6-fluorophenylboronic Acid (2-Chloro-6-fluorophenyl)boronic acid
Molecular Formula C₆H₄BClF(OH)O₂ C₆H₄BBrClFO₂ C₆H₅BClFO₂
Molar Mass (g/mol) ~198.36 (estimated) 253.26 192.36
Density (g/cm³) ~1.6–1.8 (predicted) 1.85 1.45–1.55 (typical)
Boiling Point (°C) ~300–350 (estimated) 359.2 280–310
pKa ~6.5–7.0 (hydroxyl lowers pKa) 7.05 8.2–8.5

Analysis :

  • The hydroxyl group in the target compound reduces its pKa compared to non-hydroxylated analogs (e.g., 8.2–8.5 for (2-Chloro-6-fluorophenyl)boronic acid) .
  • Bromine substitution increases molar mass and boiling point due to higher atomic weight and stronger van der Waals forces .

Biological Activity

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid (C₆H₄BClFO₃) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. These substituents influence its electronic properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the halogen atoms can affect steric hindrance and lipophilicity.

Research indicates that 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid can interact with various biological targets through reversible covalent bonds. This interaction is crucial for its pharmacological effects, particularly in the inhibition of specific enzymes and receptors.

Inhibition of Enzymes

One significant area of study involves the compound's role as an inhibitor of protein-tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. For example, studies have shown that similar boronic acids can inhibit Mycobacterium tuberculosis protein-tyrosine phosphatase B (MptpB), which is involved in the bacterium’s virulence. The inhibitory activity is often quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid and related compounds:

Compound Target IC50 (μM) Effect
3-Chloro-6-fluoro-2-hydroxyphenylboronic acidMptpBTBDPotentially reduces virulence
2-Chloro-6-fluoro-5-hydroxyphenylboronic acidVarious PTPs0.4Significant selectivity over human PTPs
Other boronic acidsVarious cancer cell linesVariesAntitumor activity observed

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of related phenylboronic acids against various pathogens, including Escherichia coli and Candida albicans. The results indicated moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
  • In Vivo Efficacy : In animal models, compounds structurally similar to 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid were tested for their ability to reduce bacterial loads in infections. Results showed significant reductions in lung bacterial burden when treated with these compounds, highlighting their therapeutic potential against tuberculosis.
  • DNA Interaction Studies : Experimental studies have shown that boronic acids can bind to DNA, affecting its structure and function. This interaction may lead to the modulation of gene expression, providing insights into their potential as therapeutic agents targeting genetic diseases.

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